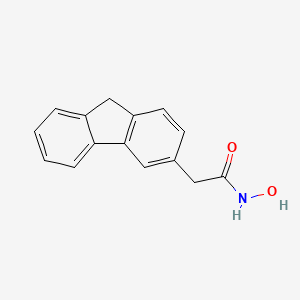![molecular formula C8H18S4 B14695177 3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol CAS No. 27431-34-1](/img/structure/B14695177.png)
3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol is a complex organosulfur compound characterized by multiple sulfanyl (thiol) groups This compound is notable for its unique structure, which includes three sulfanyl groups attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol typically involves multi-step organic reactions. One common method involves the thiolation of a suitable precursor molecule. The reaction conditions often require the presence of a base, such as sodium hydroxide, and a thiolating agent, such as thiourea or hydrogen sulfide. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the thiol groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Purification steps, including distillation and recrystallization, are essential to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiol groups.
Substitution: Formation of alkylated thiol derivatives.
Applications De Recherche Scientifique
3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Studied for its potential role in redox biology and as a protective agent against oxidative stress.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of materials with enhanced properties, such as increased resistance to oxidation.
Mécanisme D'action
The mechanism of action of 3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol involves its interaction with molecular targets through its thiol groups. These interactions can modulate redox reactions and influence various biochemical pathways. The compound’s ability to donate and accept electrons makes it a versatile agent in redox biology.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Propanedithiol: A simpler thiol compound with two thiol groups.
2,3-Dimercapto-1-propanol: Another organosulfur compound with thiol groups, used in chelation therapy.
Uniqueness
3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol is unique due to its three thiol groups, which provide enhanced reactivity and versatility compared to similar compounds. This makes it particularly valuable in applications requiring strong reducing agents or protective agents against oxidative stress.
Propriétés
Numéro CAS |
27431-34-1 |
|---|---|
Formule moléculaire |
C8H18S4 |
Poids moléculaire |
242.5 g/mol |
Nom IUPAC |
3-[2-(3-sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol |
InChI |
InChI=1S/C8H18S4/c9-3-1-5-11-7-8-12-6-2-4-10/h9-10H,1-8H2 |
Clé InChI |
UDXBQTHGMFDWIW-UHFFFAOYSA-N |
SMILES canonique |
C(CS)CSCCSCCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,6,10,13-Tetrathiabicyclo[13.4.0]nonadeca-1(19),15,17-triene](/img/structure/B14695103.png)
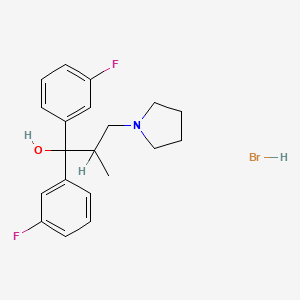
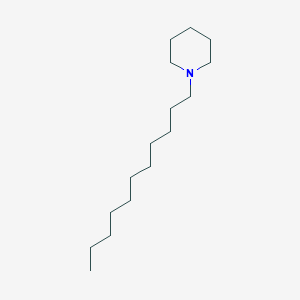
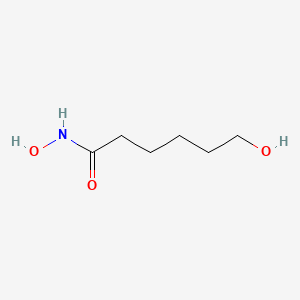
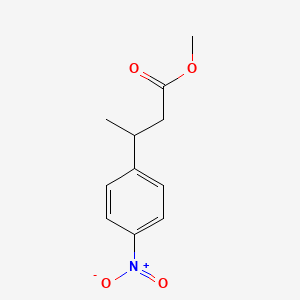
![2,2-Dimethyl-3-[3-methyl-5-(4-nitrophenoxy)pent-3-EN-1-YL]oxirane](/img/structure/B14695147.png)
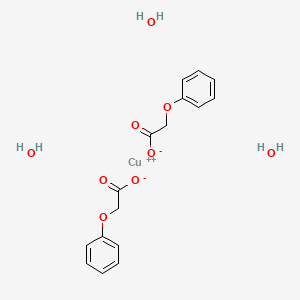

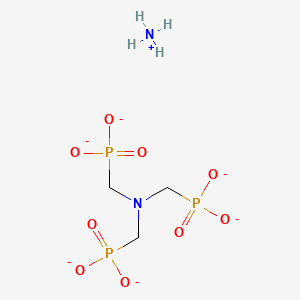

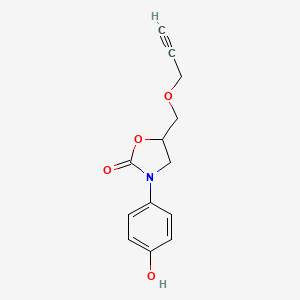
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695195.png)
